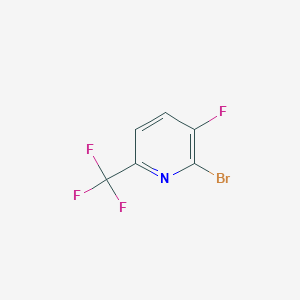

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine

Overview

Description

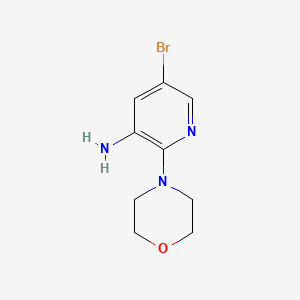

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF4N . It is used in the preparation of heteroaromatic amide derivatives for inhibiting Nav1.7 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of research in the agrochemical and pharmaceutical industries . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring .Chemical Reactions Analysis

This compound is used as a chemical intermediate in various reactions . Its unique structure allows it to participate in a variety of chemical reactions, contributing to the synthesis of several crop-protection products .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid or lump . It has a molecular weight of 243.99 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications

Spectroscopy and Optical Studies

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine, a compound closely related to 5-Bromo-2-(trifluoromethyl)pyridine, has been studied using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecular structure and properties of such compounds, which can be fundamental in various chemical and pharmaceutical research areas (Vural & Kara, 2017).

Chemical Synthesis

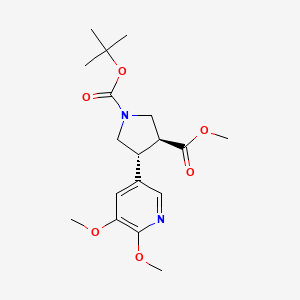

Research in chemical synthesis involving this compound has led to the development of new methods and strategies. For instance, studies on the asymmetry and steric hindrance in tripodal ligands have utilized derivatives of this compound in FeCl2 complexes (Benhamou et al., 2011). Similarly, investigations into palladium- and copper-catalyzed heteroarylation of adamantane-containing amines with bromopyridines have used fluorine-containing derivatives of 2-bromopyridine, including this compound (Lyakhovich et al., 2019).

Material Science

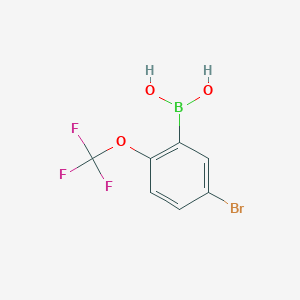

In material science, the properties of this compound have been explored for potential applications. For example, studies on nitrogen-boron coordination in pyridoxaboroles provide insights into the use of halopyridines, including bromopyridines, for creating fused heterocyclic systems (Steciuk et al., 2015).

Pharmaceutical Synthesis

The compound has implications in pharmaceutical synthesis, where its derivatives are used as intermediates for creating biologically active compounds. Research on the synthesis of meta-substituted fluoropyridines and the development of novel synthetic methods using pyridine derivatives, including this compound, are examples of such applications (Brugarolas et al., 2016).

Safety and Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Nav1.7, a voltage-gated sodium channel. This compound acts as an inhibitor of Nav1.7, which is crucial in the transmission of pain signals . The inhibition of Nav1.7 by this compound can potentially lead to the development of new analgesic drugs. Additionally, the compound’s trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Nav1.7 by this compound can alter the signaling pathways involved in pain perception . Furthermore, its interaction with lipid membranes can affect membrane fluidity and permeability, impacting cellular metabolism and the transport of molecules across the cell membrane.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the Nav1.7 sodium channel, inhibiting its activity and thereby blocking the transmission of pain signals . This inhibition is achieved through the interaction of the bromine and fluorine atoms with specific amino acid residues in the channel, leading to conformational changes that prevent sodium ion flow. Additionally, the trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within the protein structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation can occur under prolonged exposure to light and air, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the inhibition of Nav1.7, which can persist even after the compound is no longer present in the medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Nav1.7, providing analgesic effects without significant toxicity . At higher doses, toxic effects such as respiratory irritation and skin irritation have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound is readily absorbed by cells and can accumulate in lipid-rich tissues . Transporters and binding proteins facilitate its movement across cell membranes, ensuring its distribution to target sites. The compound’s interaction with lipid membranes also affects its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the plasma membrane and endoplasmic reticulum . Targeting signals and post-translational modifications direct the compound to these compartments, where it can interact with its target proteins, such as Nav1.7. The localization within the endoplasmic reticulum also suggests a role in modulating protein folding and processing.

Properties

IUPAC Name |

2-bromo-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOPTDNFZAGRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259365 | |

| Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-38-5 | |

| Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

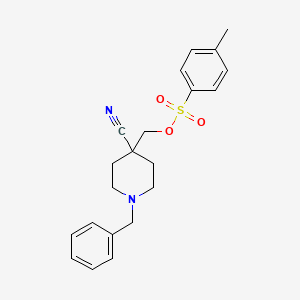

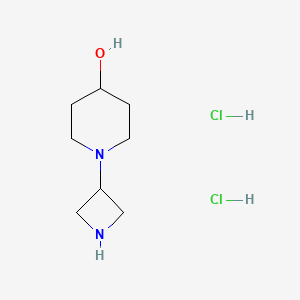

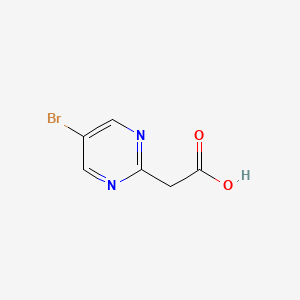

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)

![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)

![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)

![7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1521749.png)

![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)

![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)